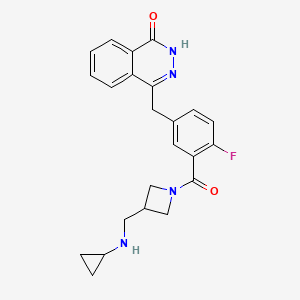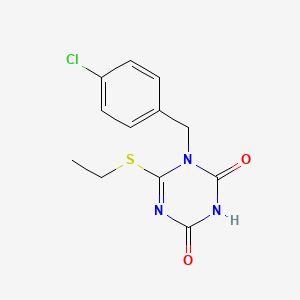![molecular formula C14H10O4 B8180508 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
概要
説明
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: is an organic compound with a biphenyl structure, characterized by the presence of two hydroxyl groups and two aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, which are subjected to hydroxylation to introduce hydroxyl groups at the 3 and 3’ positions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure the selective introduction of functional groups without causing unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used in the presence of bases to facilitate substitution reactions.
Major Products:
Oxidation: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-diol.
Substitution: Various ethers or esters depending on the substituents introduced.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine:
Drug Development: Its unique structure can be modified to develop potential therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
作用機序
The mechanism by which 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, influencing their activity and function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
類似化合物との比較
3,3’-Dihydroxybenzidine: Similar in structure but lacks the aldehyde groups.
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.
2,2’-Dihydroxybiphenyl: Hydroxyl groups are positioned differently on the biphenyl structure.
Uniqueness: 3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-3-1-9(5-13(11)17)10-2-4-12(8-16)14(18)6-10/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXIKYKPEVAUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B8180432.png)






![(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8180477.png)
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)





